Cdk7-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk7-IN-13 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .
准备方法
The synthesis of Cdk7-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing to meet the demand for research and therapeutic applications .
化学反应分析
Cdk7-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups that may enhance or reduce its inhibitory activity .
科学研究应用
作用机制
Cdk7-IN-13 exerts its effects by specifically inhibiting the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is part of the cyclin-dependent kinase-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases involved in cell cycle progression. By inhibiting cyclin-dependent kinase 7, this compound disrupts the phosphorylation and activation of these kinases, leading to cell cycle arrest and the suppression of transcription . This inhibition ultimately results in the induction of apoptosis and the reduction of cancer cell proliferation .
相似化合物的比较
Cdk7-IN-13 is one of several cyclin-dependent kinase 7 inhibitors that have been developed for research and therapeutic applications. Similar compounds include:
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor that has shown efficacy in preclinical models of cancer.
This compound is unique in its specific targeting of cyclin-dependent kinase 7 and its potential for use in both research and therapeutic applications. Its selectivity and potency make it a valuable tool for studying the role of cyclin-dependent kinase 7 in cellular processes and for developing new cancer therapies .
属性
分子式 |
C20H23F3N6OS |
---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1H-indol-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H23F3N6OS/c1-31(2,30)29-16-7-3-6-13-14(10-25-18(13)16)17-15(20(21,22)23)11-26-19(28-17)27-12-5-4-8-24-9-12/h3,6-7,10-12,24-25H,4-5,8-9H2,1-2H3,(H,26,27,28)/t12-/m0/s1 |
InChI 键 |
HALSANFRDIZFSB-LBPRGKRZSA-N |
手性 SMILES |
CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)(=O)C |
规范 SMILES |
CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。